![molecular formula C14H18BrNO3 B5149455 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine, also known as BPaM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPaM is a morpholine derivative and is commonly used as a ligand in metal-catalyzed reactions.
Wirkmechanismus
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine acts as a ligand in metal-catalyzed reactions, facilitating the transfer of electrons between the metal and the substrate. This mechanism allows for the synthesis of complex organic compounds with high efficiency and selectivity.
Biochemical and Physiological Effects:
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in lab experiments is its effectiveness as a ligand in metal-catalyzed reactions. It allows for the synthesis of complex organic compounds with high efficiency and selectivity. However, the limitations of using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in scientific research. One direction is the development of new metal-catalyzed reactions using 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine as a ligand. Another direction is the investigation of the biochemical and physiological effects of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine in animal studies. Additionally, the synthesis of 4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine derivatives with improved properties is an area of future research.
Synthesemethoden
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 2,6-dimethylmorpholine with 3-bromophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine has been used in various scientific research applications, including as a ligand in metal-catalyzed reactions. It has been found to be effective in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-7-16(8-11(2)19-10)14(17)9-18-13-5-3-4-12(15)6-13/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKSTVMXKMRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

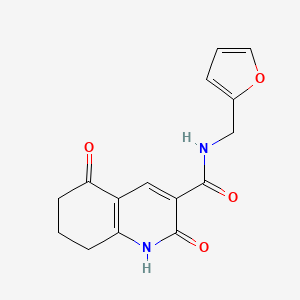
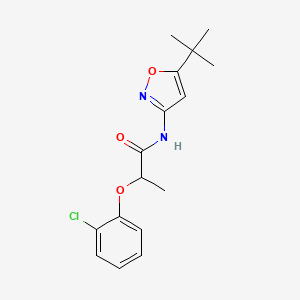
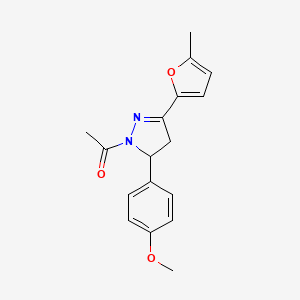
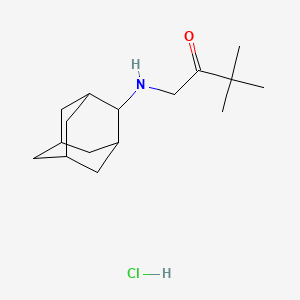
![4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride](/img/structure/B5149400.png)
![isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
![(3'R*,4'R*)-1'-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5149403.png)
![2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5149415.png)
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
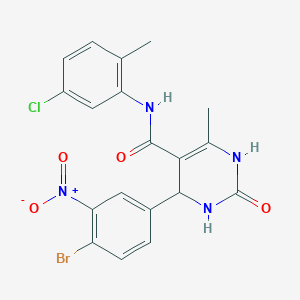

![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)